molecular formula C12H12N2O2S B1298097 N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide CAS No. 110506-36-0

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No. B1298097
CAS RN: 110506-36-0
M. Wt: 248.3 g/mol
InChI Key: VHUBZFLMNOXBJF-UHFFFAOYSA-N
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Description

“N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.286 . It is also known by other names such as "Thiophene-2-carboxamide, N-(4-methoxyphenyl)-" .


Synthesis Analysis

The synthesis of thiophene carboxamides, which includes “N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide”, has been reported in various studies . The synthetic strategy involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The yield of the synthesized compound was reported to be 62% with a melting point of 291–293 °C .


Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide” has been analyzed using various spectroscopic techniques. The InChI representation of the molecule is "InChI=1S/C12H11NO2S/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h2-8H,1H3,(H,13,14)" . The compound has been characterized using IR, 1H NMR, and mass spectroscopic analyses .


Physical And Chemical Properties Analysis

“N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide” is a compound with a molecular weight of 233.286 g/mol . The compound has a close HOMO–LUMO energy gap, which is a measure of its reactivity .

Scientific Research Applications

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Molecules with the thiophene ring system are used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives also play a significant role in the development of organic light-emitting diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-7-8(13)4-5-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUBZFLMNOXBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228988
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

CAS RN

110506-36-0
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110506-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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